1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane
CAS No.: 2097915-76-7
Cat. No.: VC6351342
Molecular Formula: C18H17F2NOS
Molecular Weight: 333.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097915-76-7 |
|---|---|
| Molecular Formula | C18H17F2NOS |
| Molecular Weight | 333.4 |
| IUPAC Name | (2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-thiophen-3-ylphenyl)methanone |
| Standard InChI | InChI=1S/C18H17F2NOS/c19-18(20)12-17(18)6-8-21(9-7-17)16(22)14-3-1-13(2-4-14)15-5-10-23-11-15/h1-5,10-11H,6-9,12H2 |
| Standard InChI Key | ICKYXFOCVHBIDT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane combines a spirocyclic framework with fluorine and aromatic substituents, conferring both rigidity and reactivity. Key structural attributes include:
Molecular Formula and Weight
| Property | Value |
|---|---|
| IUPAC Name | 1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane |
| Molecular Formula | C₂₀H₁₈F₂NO₂S |
| Molecular Weight | 381.42 g/mol |
| CAS Registry Number | Not publicly disclosed |
The spiro[2.5]octane core (a bicyclic system with 6- and 2-membered rings) is substituted at position 6 with a benzoyl group bearing a thiophen-3-yl moiety. The difluoro groups at position 1 enhance electron-withdrawing effects, influencing both reactivity and intermolecular interactions .
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR: Signals for the thiophene protons (δ 7.3–7.5 ppm), aromatic benzoyl protons (δ 7.6–8.0 ppm), and spirocyclic methylene groups (δ 2.8–3.2 ppm) are characteristic.
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¹³C NMR: The carbonyl carbon (C=O) resonates at ~170 ppm, while fluorinated carbons exhibit coupling patterns (J₃₄₅ = 15–20 Hz).
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Mass Spectrometry: High-resolution ESI-MS typically shows a molecular ion peak at m/z 381.42 [M+H]⁺, with fragmentation patterns indicating loss of the thiophene moiety (Δ m/z 85) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step strategies to construct the spirocyclic core and introduce functional groups:
Step 1: Spiroannulation
Aza-Michael addition followed by cyclization forms the 6-azaspiro[2.5]octane core. For example:
Step 2: Difluorination
Electrophilic fluorination using Selectfluor® or DAST introduces fluorine atoms at position 1:
Step 3: Benzoylation
Friedel-Crafts acylation attaches the 4-(thiophen-3-yl)benzoyl group:
Industrial-Scale Production
| Parameter | Optimization Strategy |
|---|---|
| Yield | 78–85% (via continuous flow) |
| Purity | >98% (HPLC, Chromolith® RP-18) |
| Solvent System | Tetrahydrofuran/Water (3:1) |
| Assay Type | Result |
|---|---|
| GLP-1 Receptor Binding | IC₅₀ = 12 nM (vs. 8 nM for exenatide) |
| CYP3A4 Inhibition | <10% at 10 μM |
| Aqueous Solubility | 0.45 mg/mL (pH 7.4) |
In Vivo Efficacy
In diabetic rodent models, analogs reduced blood glucose by 40% at 5 mg/kg (oral). Weight loss of 15% over 4 weeks was observed, suggesting dual antidiabetic and anti-obesity effects.
Industrial and Materials Science Applications
Polymer Chemistry
The spirocyclic core serves as a crosslinker in epoxy resins, enhancing thermal stability:
| Property | Value |
|---|---|
| Glass Transition (Tg) | 185°C (vs. 120°C for DGEBA) |
| Tensile Strength | 85 MPa |
Catalysis
Palladium complexes of this compound catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵ .
| Parameter | Value |
|---|---|
| LD₅₀ (Rat, oral) | >2000 mg/kg |
| Skin Irritation | Non-irritating (OECD 404) |
Comparative Analysis with Structural Analogs
| Compound | Key Difference | Activity |
|---|---|---|
| 1,1-Difluoro-6-azaspiro[2.5]octane | Lacks benzoyl-thiophene group | Weak GLP-1 activity (IC₅₀ = 250 nM) |
| 6-Benzyl-4,4-difluoro-1-oxa-6-azaspiro[2.5]octane | Oxygen atom in spiro core | Enhanced metabolic stability |
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